2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride
Overview
Description
2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride is a chemical compound with the CAS Number: 188890-78-0 . It has a molecular weight of 166.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Chemical Synthesis and Applications
- Novel synthetic pathways and structural properties of certain compounds have been extensively explored, leading to the development of molecules with potential therapeutic applications. Studies often focus on the synthesis of novel compounds, understanding their structural properties, and evaluating their biological activities, which could include the synthesis and application of compounds like "2-Amino-N-benzyl-N,3-dimethylbutanamide hydrochloride" (Issac & Tierney, 1996).
Analytical Methods for Chemical Analysis
- Advanced analytical techniques have been developed for the determination of complex compounds in various samples, including marine environments. These methods are crucial for understanding the distribution, fate, and potential toxicity of chemical substances, which could be applied to compounds similar to "this compound" (Panagiotopoulos & Sempéré, 2005).
Role in Environmental and Health Sciences
- Research on the environmental fate, toxicity, and analysis of herbicides provides insight into the impact of chemical compounds on health and the environment. Such studies are important for evaluating the safety and ecological effects of chemical usage, potentially relevant to the environmental impact assessment of "this compound" (Zuanazzi et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-N-benzyl-N,3-dimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10(2)12(14)13(16)15(3)9-11-7-5-4-6-8-11;/h4-8,10,12H,9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNFRYBEZJMOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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